1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a phenoxy group attached to the azetidine ring and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one typically involves the reaction of a phenoxy-substituted azetidine with a suitable propenone derivative. One common method is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography. The choice of solvents and reagents may also be tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group or the azetidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin . This inhibition disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-Phenoxyazetidin-1-yl)prop-2-en-1-one can be compared with other azetidine derivatives and prop-2-en-1-one compounds:
Similar Compounds: Examples include 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one.
Uniqueness: The presence of the phenoxy group and the specific arrangement of the azetidine and prop-2-en-1-one moieties confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(3-phenoxyazetidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-12(14)13-8-11(9-13)15-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCUZKBYOKTPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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